molecular formula C21H20O4 B13692207 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one

1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one

Katalognummer: B13692207
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: NISJCTPHEWGORP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one is an organic compound known for its unique structure and properties It features two allyloxy groups attached to phenyl rings, which are connected through a propenone backbone with a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one typically involves the reaction of 4-allyloxybenzaldehyde with acetylacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the aldol condensation reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one involves its interaction with various molecular targets. The hydroxyl and allyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding to proteins and other biomolecules. Additionally, the compound’s ability to undergo oxidation and reduction reactions can modulate its activity and interactions within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one is unique due to the presence of both allyloxy and hydroxyl groups, which provide additional reactivity and potential for diverse applications. The propenone backbone also contributes to its distinct chemical properties compared to similar compounds .

Eigenschaften

Molekularformel

C21H20O4

Molekulargewicht

336.4 g/mol

IUPAC-Name

3-hydroxy-1,3-bis(4-prop-2-enoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H20O4/c1-3-13-24-18-9-5-16(6-10-18)20(22)15-21(23)17-7-11-19(12-8-17)25-14-4-2/h3-12,15,22H,1-2,13-14H2

InChI-Schlüssel

NISJCTPHEWGORP-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=C(C=C1)C(=CC(=O)C2=CC=C(C=C2)OCC=C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.